Bis(3-ethynylbenzyl)amine
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Overview
Description
Bis(3-ethynylbenzyl)amine is an organic compound with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32 g/mol . It is characterized by the presence of two ethynylbenzyl groups attached to a central amine. This compound is typically found as a white to off-white solid and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-ethynylbenzyl)amine generally involves the reaction of 3-ethynylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(3-ethynylbenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of ethylbenzylamine derivatives.
Substitution: Formation of halogenated benzylamine derivatives.
Scientific Research Applications
Bis(3-ethynylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Bis(3-ethynylbenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-ethynylbenzyl)amine
- Bis(2-ethynylbenzyl)amine
- Bis(3-ethynylphenyl)amine
Uniqueness
Bis(3-ethynylbenzyl)amine is unique due to the specific positioning of the ethynyl groups on the benzyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-ethynylphenyl)-N-[(3-ethynylphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-15-7-5-9-17(11-15)13-19-14-18-10-6-8-16(4-2)12-18/h1-2,5-12,19H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQWUSDQFBWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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